molecular formula C8H5FN2O2 B2430867 3-Fluoro-2-methyl-6-nitrobenzonitrile CAS No. 1255241-44-1

3-Fluoro-2-methyl-6-nitrobenzonitrile

Cat. No.: B2430867
CAS No.: 1255241-44-1
M. Wt: 180.138
InChI Key: RARJFUGLPPAQNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-2-methyl-6-nitrobenzonitrile is a nitrile compound with the molecular formula C8H5FN2O2 and a molecular weight of 180.14 g/mol . This compound is characterized by the presence of a fluorine atom, a methyl group, and a nitro group attached to a benzene ring, along with a nitrile group.

Preparation Methods

The synthesis of 3-Fluoro-2-methyl-6-nitrobenzonitrile typically involves nitration and cyanation reactions. One common method involves the nitration of 2-methyl-3-fluorobenzonitrile using nitric acid and sulfuric acid as reagents. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent over-nitration .

Chemical Reactions Analysis

3-Fluoro-2-methyl-6-nitrobenzonitrile undergoes various chemical reactions, including:

Scientific Research Applications

3-Fluoro-2-methyl-6-nitrobenzonitrile is used in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

    Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: The compound is investigated for its potential pharmacological properties, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-methyl-6-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The nitrile group can also participate in reactions with nucleophiles, leading to the formation of various derivatives. These interactions can affect cellular pathways and enzyme activities .

Comparison with Similar Compounds

3-Fluoro-2-methyl-6-nitrobenzonitrile can be compared with other similar compounds such as:

    2-Fluoro-6-nitrobenzonitrile: Lacks the methyl group, which can affect its reactivity and applications.

    3-Fluoro-4-methyl-6-nitrobenzonitrile: The position of the methyl group is different, leading to variations in chemical behavior.

    3-Fluoro-2-methyl-4-nitrobenzonitrile:

These comparisons highlight the unique structural features of this compound and its specific applications in various fields.

Properties

IUPAC Name

3-fluoro-2-methyl-6-nitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c1-5-6(4-10)8(11(12)13)3-2-7(5)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RARJFUGLPPAQNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C#N)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.